molecular formula C24H25N B14188375 9H-Carbazole, 2,3,4,5,6,7-hexamethyl-9-phenyl- CAS No. 834899-02-4

9H-Carbazole, 2,3,4,5,6,7-hexamethyl-9-phenyl-

Katalognummer: B14188375
CAS-Nummer: 834899-02-4
Molekulargewicht: 327.5 g/mol
InChI-Schlüssel: MIQXSWXRTHJDJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H-Carbazole, 2,3,4,5,6,7-hexamethyl-9-phenyl- is a derivative of carbazole, an aromatic heterocyclic organic compound This compound features a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring

Vorbereitungsmethoden

The synthesis of 9H-Carbazole, 2,3,4,5,6,7-hexamethyl-9-phenyl- typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole core, followed by the introduction of methyl and phenyl groups through various substitution reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the Bucherer carbazole synthesis, which uses a naphthol and an aryl hydrazine, is a classic method for synthesizing carbazole derivatives .

Analyse Chemischer Reaktionen

9H-Carbazole, 2,3,4,5,6,7-hexamethyl-9-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms. Sodium borohydride is a typical reducing agent used.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups into the molecule. For instance, halogenation can be achieved using halogens like chlorine or bromine under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield hydroxylated carbazole derivatives, while substitution reactions can produce halogenated carbazoles .

Wissenschaftliche Forschungsanwendungen

9H-Carbazole, 2,3,4,5,6,7-hexamethyl-9-phenyl- has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 9H-Carbazole, 2,3,4,5,6,7-hexamethyl-9-phenyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives can inhibit specific enzymes or receptors, leading to biological effects such as reduced inflammation or inhibited cancer cell growth. The exact pathways depend on the specific derivative and its target .

Vergleich Mit ähnlichen Verbindungen

Compared to other carbazole derivatives, 9H-Carbazole, 2,3,4,5,6,7-hexamethyl-9-phenyl- is unique due to its specific substitutions, which confer distinct chemical and physical properties. Similar compounds include:

Eigenschaften

CAS-Nummer

834899-02-4

Molekularformel

C24H25N

Molekulargewicht

327.5 g/mol

IUPAC-Name

2,3,4,5,6,7-hexamethyl-9-phenylcarbazole

InChI

InChI=1S/C24H25N/c1-14-12-21-23(18(5)16(14)3)24-19(6)17(4)15(2)13-22(24)25(21)20-10-8-7-9-11-20/h7-13H,1-6H3

InChI-Schlüssel

MIQXSWXRTHJDJJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C1C)C)C3=C(N2C4=CC=CC=C4)C=C(C(=C3C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.